tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate is a complex organic compound that features a boron-containing dioxaborolane ring attached to a thiophene moiety
Vorbereitungsmethoden
The synthesis of tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a thiophene derivative that has been functionalized with a dioxaborolane group. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran. The mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can target the carbamate group.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of probes for biological imaging due to its boron content, which can be utilized in boron neutron capture therapy (BNCT).
Wirkmechanismus
The mechanism of action of tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane ring can form stable complexes with diols and other nucleophiles, making it useful in catalysis and molecular recognition. The thiophene moiety can interact with biological targets through π-π stacking interactions and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate: This compound has a similar boron-containing dioxaborolane ring but differs in the structure of the organic moiety attached to it.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound features a piperidine ring instead of a thiophene ring, leading to different chemical properties and applications.
Eigenschaften
Molekularformel |
C16H26BNO4S |
---|---|
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl]carbamate |
InChI |
InChI=1S/C16H26BNO4S/c1-14(2,3)20-13(19)18-10-11-8-9-23-12(11)17-21-15(4,5)16(6,7)22-17/h8-9H,10H2,1-7H3,(H,18,19) |
InChI-Schlüssel |
BGGZYORTUWGJKR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.